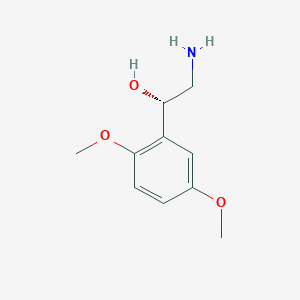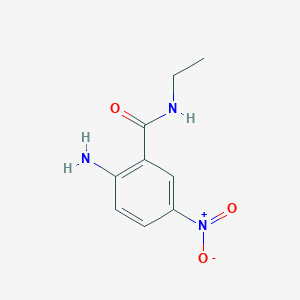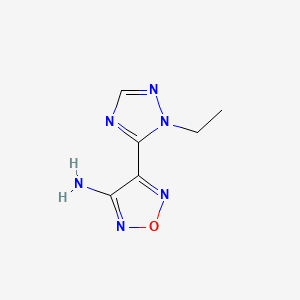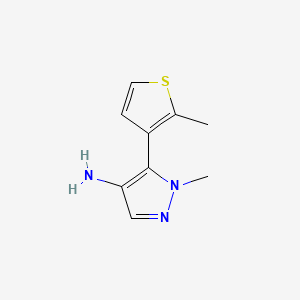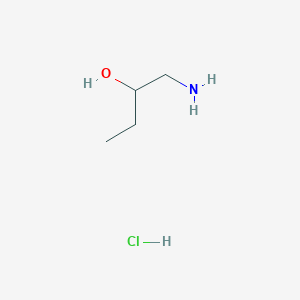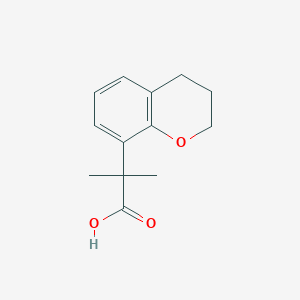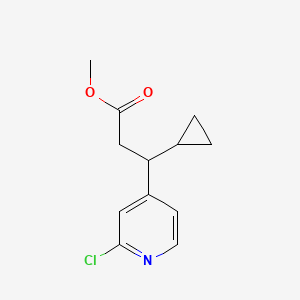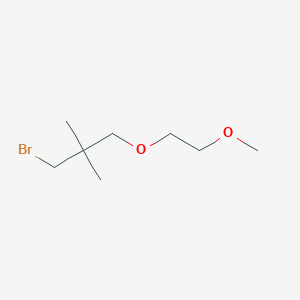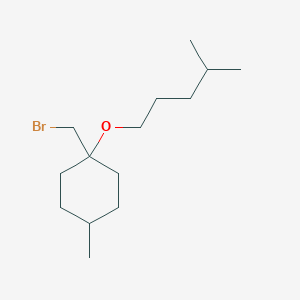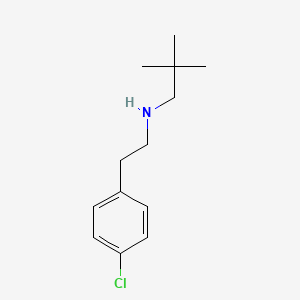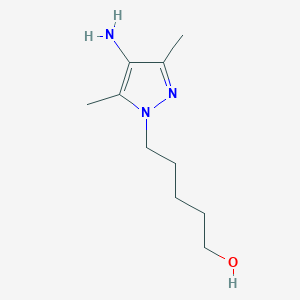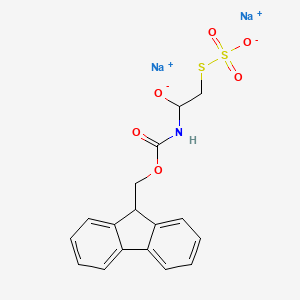
tert-butyl4-(5-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H20N4O4 It is a derivative of piperidine and pyrazole, featuring a nitro group at the 5-position of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is first converted to a leaving group, such as a mesylate or tosylate, which is then displaced by a pyrazole derivative under basic conditions. The nitro group is introduced via nitration of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration step and the development of efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Major Products
Reduction: TERT-BUTYL 4-(5-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrazole derivatives.
Oxidation: Piperidine N-oxides.
Aplicaciones Científicas De Investigación
TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may play a role in these interactions by participating in redox reactions or forming hydrogen bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL 4-(4-AMINO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.
TERT-BUTYL 4-(4-CHLORO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in TERT-BUTYL 4-(5-NITRO-1H-PYRAZOL-1-YL)PIPERIDINE-1-CARBOXYLATE makes it unique compared to its analogs. The nitro group can participate in a variety of chemical reactions, providing opportunities for further functionalization and derivatization. This makes the compound versatile for use in different research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N4O4 |
|---|---|
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-nitropyrazol-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(18)15-8-5-10(6-9-15)16-11(17(19)20)4-7-14-16/h4,7,10H,5-6,8-9H2,1-3H3 |
Clave InChI |
UMRKWTHRAHDGPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


